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Compound of Interest

Compound Name: Cesium oxalate

Cat. No.: B095611 Get Quote

Introduction

Cesium oxalate (Cs₂C₂O₄) is a highly soluble salt that has garnered interest in pharmaceutical

research for its potential applications in drug formulation.[1] Its utility is primarily explored in the

context of enhancing the solubility and modifying the release characteristics of poorly soluble

active pharmaceutical ingredients (APIs).[1] By forming cesium salts or co-crystals with acidic

APIs, cesium oxalate can significantly alter the physicochemical properties of the drug

substance, potentially leading to improved bioavailability and more effective drug delivery

systems.[1][2] These application notes provide detailed protocols for the utilization of cesium
oxalate as a reagent in the formulation of a hypothetical poorly soluble acidic drug, referred to

as "Drug X."

Physicochemical Properties of Cesium Oxalate

A summary of the key physicochemical properties of cesium oxalate is presented in Table 1.

Table 1: Physicochemical Properties of Cesium Oxalate
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Property Value Reference

Molecular Formula C₂Cs₂O₄ [2][3][4][5]

Molecular Weight 353.83 g/mol [2][4][5]

Appearance White crystalline powder [1][4]

Solubility in Water 76 g/100 mL (at 25 °C) [3]

CAS Number 1068-63-9 [1][3][4]

Application 1: Enhancement of Aqueous Solubility
via Salt Formation
One of the primary applications of cesium oxalate in pharmaceutical formulation is to serve as

a reactant for the formation of cesium salts of acidic APIs. This can lead to a significant

increase in the aqueous solubility of the drug, which is a critical factor for its absorption and

bioavailability.

Experimental Protocols

Protocol 1: Synthesis of Drug X Cesium Salt

This protocol outlines the laboratory-scale synthesis of the cesium salt of Drug X using cesium
oxalate.

Materials and Equipment:

Drug X (acidic API)

Cesium Oxalate (reagent grade)

Deionized water

Methanol

Magnetic stirrer with heating plate
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Reaction vessel

Rotary evaporator

Filtration apparatus (e.g., Buchner funnel)

Drying oven

Procedure:

Dissolution of Reactants:

Dissolve 1.0 equivalent of Drug X in a minimal amount of methanol in a reaction vessel.

In a separate vessel, dissolve 0.5 equivalents of cesium oxalate in deionized water. The

high solubility of cesium oxalate facilitates its use in aqueous solutions.[3]

Reaction:

Slowly add the aqueous solution of cesium oxalate to the methanolic solution of Drug X

while stirring continuously at room temperature.

The formation of the cesium salt of Drug X may result in a precipitate, as the salt may be

less soluble in the methanol-water mixture.

Isolation of the Product:

If a precipitate forms, continue stirring for 2-4 hours to ensure complete reaction.

Collect the precipitate by vacuum filtration.

Wash the collected solid with a small amount of cold methanol to remove any unreacted

starting materials.

Drying and Characterization:

Dry the isolated Drug X cesium salt in a vacuum oven at 40-50°C until a constant weight is

achieved.
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Characterize the final product using appropriate analytical techniques (e.g., NMR, FTIR,

DSC, and XRPD) to confirm its identity and purity.

Protocol 2: Determination of Aqueous Solubility

This protocol describes the shake-flask method for determining and comparing the aqueous

solubility of Drug X and its cesium salt.[6][7]

Materials and Equipment:

Drug X and Drug X Cesium Salt

Phosphate buffer solutions (pH 1.2, 4.5, and 6.8)

Scintillation vials

Orbital shaker with temperature control

Centrifuge

HPLC system for quantification

Procedure:

Sample Preparation:

Add an excess amount of Drug X or Drug X Cesium Salt to separate vials containing 10

mL of each phosphate buffer.

Ensure that a solid excess is visible in each vial.

Equilibration:

Place the vials in an orbital shaker set to 37°C and agitate for 24-48 hours to ensure

equilibrium is reached.[8]

Sample Processing:

After equilibration, centrifuge the vials at a high speed to separate the undissolved solid.
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Carefully withdraw a known volume of the supernatant and dilute it with the appropriate

mobile phase for HPLC analysis.

Quantification:

Analyze the diluted samples by a validated HPLC method to determine the concentration

of the dissolved drug.

Perform each measurement in triplicate.

Hypothetical Quantitative Data

Table 2: Comparison of Aqueous Solubility of Drug X and Drug X Cesium Salt at 37°C

Compound pH 1.2 (mg/mL) pH 4.5 (mg/mL) pH 6.8 (mg/mL)

Drug X 0.05 0.12 0.25

Drug X Cesium Salt 5.2 8.5 12.1

Application 2: Improvement of Dissolution Rate for
Solid Dosage Forms
The enhanced solubility of the cesium salt of a drug is expected to translate into an improved

dissolution rate, which can lead to faster drug absorption.

Protocol 3: In Vitro Dissolution Testing

This protocol details the comparative in vitro dissolution testing of immediate-release tablets

formulated with Drug X and Drug X Cesium Salt.

Materials and Equipment:

Tablets containing Drug X and Drug X Cesium Salt (formulated with standard excipients)

USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution medium: 900 mL of pH 6.8 phosphate buffer
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Temperature controller set to 37°C

Automated sampling system or syringes with cannula filters

UV-Vis spectrophotometer or HPLC system for analysis

Procedure:

Apparatus Setup:

Set up the dissolution apparatus with the paddle speed at 50 RPM and the medium

temperature at 37 ± 0.5°C.

Dissolution Test:

Place one tablet in each dissolution vessel.

Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5,

10, 15, 30, 45, and 60 minutes).

Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

Sample Analysis:

Filter the samples immediately.

Analyze the filtrate using a validated UV-Vis or HPLC method to determine the

concentration of the dissolved drug.

Data Analysis:

Calculate the cumulative percentage of drug dissolved at each time point.

Plot the dissolution profiles (percentage dissolved vs. time).

Hypothetical Quantitative Data

Table 3: Comparative Dissolution Profile of Drug X and Drug X Cesium Salt in pH 6.8

Phosphate Buffer
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Time (minutes) % Drug X Dissolved
% Drug X Cesium Salt
Dissolved

5 15 65

10 28 85

15 40 92

30 55 98

45 62 99

60 68 99

Application 3: Drug-Excipient Compatibility
Assessment
Prior to formulation development, it is crucial to assess the compatibility of the API with various

excipients.

Protocol 4: Drug-Excipient Compatibility Study

This protocol describes a method for evaluating the compatibility of Drug X Cesium Salt with

common pharmaceutical excipients.[9][10]

Materials and Equipment:

Drug X Cesium Salt

Selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate)

Glass vials

Stability chambers (e.g., 40°C/75% RH)

HPLC system for purity analysis

Procedure:
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Sample Preparation:

Prepare binary mixtures of Drug X Cesium Salt and each excipient, typically in a 1:1 ratio

by weight.

Prepare a control sample of Drug X Cesium Salt alone.

Store the samples in sealed glass vials.

Stress Conditions:

Expose the vials to accelerated stability conditions (e.g., 40°C/75% RH) for a specified

period (e.g., 4 weeks).

Analysis:

At initial and subsequent time points (e.g., 1, 2, and 4 weeks), analyze the samples by

HPLC.

Monitor for the appearance of new degradation peaks and any significant decrease in the

assay of the parent drug.

Hypothetical Quantitative Data

Table 4: Drug-Excipient Compatibility Study Results for Drug X Cesium Salt (4 weeks at

40°C/75% RH)
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Mixture
Initial Assay
(%)

Final Assay
(%)

Appearance of
Degradation
Products

Compatibility

Drug X Cesium

Salt (Control)
100.0 99.5 None -

+

Microcrystalline

Cellulose

100.0 99.3 None Compatible

+ Lactose 100.0 98.9
Minor peak at

RRT 1.2
Compatible

+ Magnesium

Stearate
100.0 99.1 None Compatible

Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the development and characterization

of a pharmaceutical formulation using cesium oxalate as a reagent.
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Caption: Workflow for pharmaceutical formulation using cesium oxalate.

Conclusion

Cesium oxalate presents a viable option as a reagent in pharmaceutical formulation for

enhancing the solubility and dissolution rate of poorly soluble acidic drugs through the

formation of cesium salts. The protocols and data presented herein, though based on a

hypothetical drug, provide a framework for researchers and scientists in drug development to

explore the potential benefits of cesium oxalate in their formulation strategies. As with any

excipient or reagent, thorough compatibility and stability studies are essential to ensure the

quality, safety, and efficacy of the final pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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